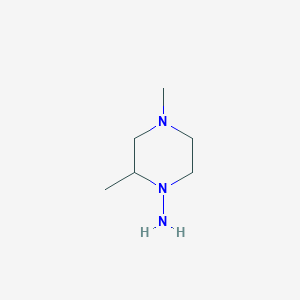
2,4-Dimethylpiperazin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylpiperazin-1-amine is an organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, specifically, has two methyl groups attached to the second and fourth positions of the piperazine ring, and an amine group at the first position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpiperazin-1-amine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials and catalysts to optimize yield and efficiency. Methods such as parallel solid-phase synthesis and photocatalytic synthesis are employed to produce this compound on a large scale .
化学反应分析
Types of Reactions
2,4-Dimethylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include N-oxides, substituted amines, and various piperazine derivatives.
科学研究应用
2,4-Dimethylpiperazin-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dimethylpiperazin-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals where it may interact with specific proteins to exert therapeutic effects .
相似化合物的比较
Similar Compounds
Piperazine: The parent compound with a similar structure but without the methyl groups.
1,4-Dimethylpiperazine: Another derivative with methyl groups at different positions.
2,5-Dimethylpiperazine: Similar structure with methyl groups at the second and fifth positions.
Uniqueness
2,4-Dimethylpiperazin-1-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how it interacts with other molecules and its overall properties compared to other piperazine derivatives .
属性
分子式 |
C6H15N3 |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
2,4-dimethylpiperazin-1-amine |
InChI |
InChI=1S/C6H15N3/c1-6-5-8(2)3-4-9(6)7/h6H,3-5,7H2,1-2H3 |
InChI 键 |
KOTVRMIOLKEPTM-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


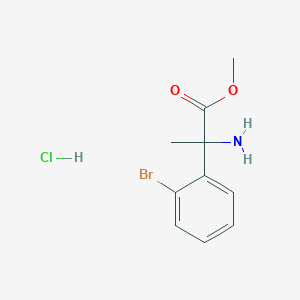
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
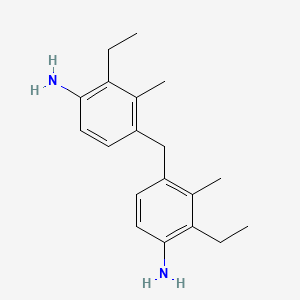
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
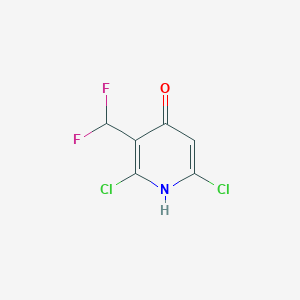
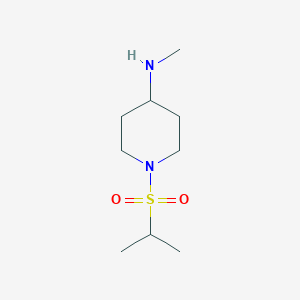
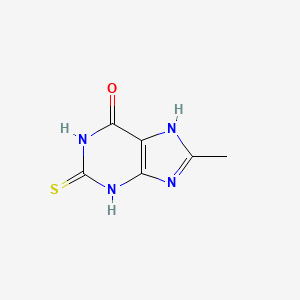
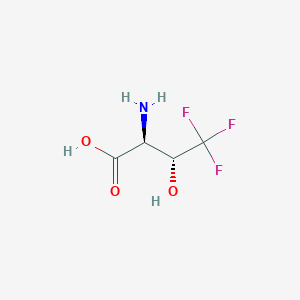
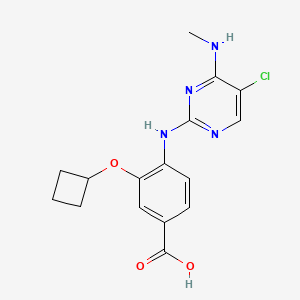
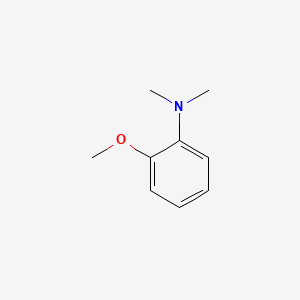

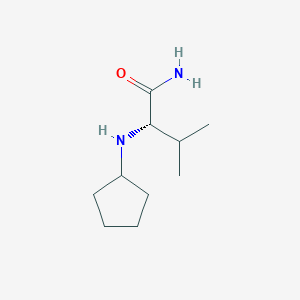
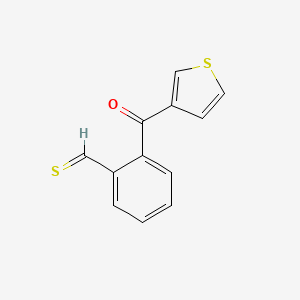
![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
